molecular formula C13H13NO B6413695 6-(2,4-Dimethylphenyl)pyridin-3-ol CAS No. 1261972-79-5

6-(2,4-Dimethylphenyl)pyridin-3-ol

Cat. No.: B6413695
CAS No.: 1261972-79-5
M. Wt: 199.25 g/mol
InChI Key: ZIRNHOPPYTYKLN-UHFFFAOYSA-N
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Description

6-(2,4-Dimethylphenyl)pyridin-3-ol is a pyridine derivative featuring a hydroxyl group at the 3-position and a 2,4-dimethylphenyl substituent at the 6-position. This compound is hypothesized to serve as a precursor in pharmaceutical or materials chemistry due to the versatility of the pyridine core and the electron-donating methyl substituents, which stabilize aromatic interactions .

Properties

IUPAC Name

6-(2,4-dimethylphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-9-3-5-12(10(2)7-9)13-6-4-11(15)8-14-13/h3-8,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRNHOPPYTYKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC=C(C=C2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692450
Record name 6-(2,4-Dimethylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261972-79-5
Record name 6-(2,4-Dimethylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,4-Dimethylphenyl)pyridin-3-ol can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative of 2,4-dimethylphenyl with a halogenated pyridine precursor under mild conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-(2,4-Dimethylphenyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to remove the hydroxyl group or to hydrogenate the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6-(2,4-dimethylphenyl)pyridin-3-one, while reduction could produce 6-(2,4-dimethylphenyl)pyridine.

Scientific Research Applications

6-(2,4-Dimethylphenyl)pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2,4-Dimethylphenyl)pyridin-3-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The 2,4-dimethylphenyl group confers higher logP (~2.8) compared to methoxy or cyclopropylmethoxy substituents, suggesting superior membrane penetration.
  • Electronic Effects : Methoxy groups (e.g., in 6-(2,5-dimethoxyphenyl)pyridin-3-ol) increase polarity and hydrogen-bonding capacity, favoring applications in chemosensors .
  • Biological Activity : Chlorine substituents (e.g., in 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol) may enhance antimicrobial properties due to electronegativity and steric effects .

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